2-Aminobut-3-enoic acid hydrochloride
Description
Significance in Contemporary Organic and Bioorganic Chemistry Research
In the landscape of modern chemical research, 2-Aminobut-3-enoic acid hydrochloride serves as a pivotal molecule. Its significance stems primarily from its role as a mechanism-based inhibitor, particularly for enzymes that rely on pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. google.comresearchgate.net This inhibitory action is of great interest in studying enzyme mechanisms and in the development of potential therapeutic agents.
The vinyl group is key to its function. It can participate in Michael additions within an enzyme's active site, leading to irreversible covalent modification and inactivation of the enzyme. ebi.ac.uk A notable example is its potent inhibition of aspartate aminotransferase and 1-aminocyclopropane-1-carboxylate (ACC) synthase. ebi.ac.uknih.govnih.gov The latter is a key enzyme in the biosynthesis of ethylene (B1197577), a plant hormone, making vinylglycine a valuable tool in agricultural research.
Beyond its role as an enzyme inhibitor, optically pure vinylglycine is a versatile chiral building block in asymmetric synthesis. nih.govnih.gov Organic chemists have employed it as a starting material or key intermediate in the synthesis of a wide array of complex molecules, including alkaloids, azasugars, and other novel amino acids. nih.govnih.gov Its utility in constructing complex molecular architectures underscores its importance in synthetic organic chemistry. nih.gov For instance, D-vinylglycine has been utilized as a building block in the creation of the mitomycin core structure. nih.gov
The diverse applications of its enantiomeric forms in pharmaceutical and agricultural chemistry continue to drive research. chemimpex.com D-Vinylglycine, for example, is explored as an intermediate in drug development and in the synthesis of specialty polymers. chemimpex.com
Historical Trajectory of Academic Investigations on Vinylglycine and its Salt Forms
The academic exploration of vinylglycine dates back several decades, with early research focusing on its isolation from natural sources and its initial identification as an enzyme inhibitor. It has been isolated from mushrooms, where it occurs naturally. researchgate.netnih.gov
Early synthetic efforts were crucial for making vinylglycine more accessible for detailed study. One of the first reported syntheses of L-vinylglycine was achieved by Rapoport and coworkers, starting from L-methionine. nih.gov This method involved a controlled oxidation to the sulfoxide (B87167) followed by pyrolysis. nih.gov Other significant early routes included syntheses from L-homoserine lactone and L-glutamate. google.comnih.gov
The development of synthetic methodologies has been a continuous area of research, aiming for more efficient, scalable, and stereocontrolled processes. A variety of asymmetric synthetic approaches have been developed to access both the D- and L-enantiomers of vinylglycine. nih.gov These methods range from using chiral pool starting materials like D-glyceraldehyde to employing enzymatic kinetic resolutions. nih.gov For instance, baker's yeast has been used for the kinetic resolution of racemic vinylglycine to obtain the D-enantiomer. nih.gov
The following table summarizes some of the key historical synthetic approaches to vinylglycine:
| Starting Material | Key Transformation | Enantiomeric Form Obtained | Reference |
| L-Methionine | Sulfoxide pyrolysis | L-Vinylglycine | nih.gov |
| L-Homoserine Lactone | Organoselenium chemistry | L-Vinylglycine | nih.govnih.gov |
| But-3-enenitrile | Neber rearrangement | Racemic vinylglycine | google.com |
| D-Glyceraldehyde | Diastereoselective vinyl-Grignard addition | L-Vinylglycine | nih.gov |
| Racemic Vinylglycine | Enzymatic kinetic resolution (baker's yeast) | D-Vinylglycine | nih.gov |
These foundational studies paved the way for the extensive investigation into the biochemical mechanisms and synthetic applications of vinylglycine and its salt forms observed today.
Enantiomeric Forms and Stereochemical Implications in Academic Research Contexts
Like most amino acids (with the exception of glycine), 2-aminobut-3-enoic acid is a chiral molecule and exists as two non-superimposable mirror images, or enantiomers: (S)-2-aminobut-3-enoic acid (L-vinylglycine) and (R)-2-aminobut-3-enoic acid (D-vinylglycine). bookdown.orglibretexts.org The stereochemistry at the α-carbon is of paramount importance as it dictates the biological activity and interactions with chiral biological macromolecules like enzymes. nih.gov
In nature, the L-forms of amino acids are the most prevalent. bookdown.org Similarly, much of the research into the enzyme-inhibiting properties of vinylglycine has focused on the L-enantiomer. L-Vinylglycine is a known mechanism-based inhibitor of several PLP-dependent enzymes. nih.govacs.org For example, it acts as both an alternative substrate and an inhibitor for 1-aminocyclopropane-1-carboxylate (ACC) synthase. ebi.ac.ukacs.org The precise spatial arrangement of the amino, carboxyl, and vinyl groups of the L-enantiomer allows it to fit into the enzyme's active site and undergo a series of reactions that ultimately lead to the enzyme's inactivation. ebi.ac.uk
Conversely, the D-enantiomer often exhibits different or no activity towards the same enzymes. nih.gov However, D-vinylglycine is not without its own significance. It has been shown to be the actual suicide inhibitor for D-amino acid transaminases. nih.gov Furthermore, D-vinylglycine serves as a valuable chiral synthon in organic synthesis. nih.govchemimpex.com The distinct roles of each enantiomer highlight the critical influence of absolute stereochemistry on biological function. nih.gov
The differential behavior of the enantiomers is a central theme in the study of vinylglycine. Research has shown striking differences in how L- and D-analogues of vinylglycine interact with enzymes. For instance, in a study on lysine (B10760008) decarboxylase, the L-antipode of a fluorinated vinylglycine derivative acted as a time-dependent inactivator, while the D-antipode behaved as a simple substrate. nih.gov This underscores that the absolute stereochemistry dictates the reaction course within an enzyme's active site. nih.gov
The table below outlines the distinct roles and properties of the L- and D-enantiomers of 2-Aminobut-3-enoic acid.
| Enantiomer | IUPAC Name | Primary Research Focus | Example of Activity |
| L-Vinylglycine | (2S)-2-aminobut-3-enoic acid | Enzyme Inhibition | Mechanism-based inhibitor of ACC synthase. nih.govnih.govacs.org |
| D-Vinylglycine | (2R)-2-aminobut-3-enoic acid | Synthetic Building Block | Used in the synthesis of the mitomycin core. nih.gov |
| D-Vinylglycine | Enzyme Inhibition | Inhibitor of D-amino acid transaminases. nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminobut-3-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c1-2-3(5)4(6)7;/h2-3H,1,5H2,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDXDTSUVOEPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597543 | |
| Record name | 2-Aminobut-3-enoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89619-81-8 | |
| Record name | 2-Aminobut-3-enoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobut-3-enoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Aminobut 3 Enoic Acid Hydrochloride
Racemic Synthesis Approaches
The production of racemic 2-Aminobut-3-enoic acid hydrochloride serves as a foundational platform for obtaining both enantiomers through subsequent resolution. Research has focused on creating straightforward and high-yielding pathways from simple, inexpensive starting materials.
Multi-Step Pathways from Accessible Precursors
A notable advancement in the synthesis of racemic vinylglycine involves a three-step process that begins with the readily available and inexpensive precursor, allyl cyanide (also known as 3-butenenitrile). google.comgoogle.com This pathway is particularly efficient as it avoids the need for tedious protection and deprotection steps. google.comgoogle.com
The synthesis commences with the Pinner reaction, an acid-catalyzed process where a nitrile reacts with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.org In this specific route, allyl cyanide is reacted with anhydrous methanol in the presence of hydrochloric acid to yield Methyl-3-butenylimidate hydrochloride. google.comgoogle.com
Reaction Scheme:
Pinner Reaction: Allyl Cyanide + Methanol + HCl → Methyl-3-butenylimidate hydrochloride
Chlorination: Methyl-3-butenylimidate hydrochloride + NaOCl → Methyl N-chloro-3-butenylimidate
Neber-like Rearrangement: Methyl N-chloro-3-butenylimidate + NaOH → 2-Aminobut-3-enoic acid
The efficiency of the allyl cyanide-initiated route is dependent on carefully controlled reaction conditions. Optimization of these parameters is crucial for maximizing yield and purity.
For the initial Pinner reaction, the temperature is maintained between -20°C and +20°C, with a preferred range of -10°C to +10°C. google.comgoogle.com The molar ratio of allyl cyanide to anhydrous methanol is typically between 1:1 and 1:5. google.comgoogle.com The use of Lewis acids, such as trimethylsilyl (B98337) triflate, has been explored in other Pinner reactions to achieve good yields under mild conditions. nih.govresearchgate.net
In the subsequent Neber-like rearrangement, the reaction of methyl-N-chloro-3-butenylimidate with aqueous sodium hydroxide is conducted at temperatures ranging from -20°C up to reflux, with a preferred range of -10°C to +40°C. google.com The reaction time is typically between 5 and 25 hours. google.comgoogle.com
| Reaction Step | Key Reagents | Temperature Range | Molar Ratio (Precursor:Reagent) | Typical Duration |
| Pinner Reaction | Allyl Cyanide, Methanol, HCl | -10°C to +10°C | 1:1 to 1:5 | Not specified |
| Chlorination | Imidate hydrochloride, NaOCl | 0°C | Not specified | 1 hour |
| Neber Rearrangement | N-chloroimidate, NaOH | -10°C to +40°C | Not specified | 10 hours |
Development of Simplified and Efficient Racemic Synthesis Strategies
The aforementioned three-step synthesis starting from allyl cyanide represents a significant simplification in producing racemic vinylglycine. google.comgoogle.com This method is advantageous because it utilizes cheap, commercially available starting materials and simple reagents. google.comgoogle.com Unlike many other synthetic routes that require complex multi-step sequences, this approach is more direct and does not necessitate the use of protective groups, making it more efficient and cost-effective for large-scale production. google.comgoogle.com
Asymmetric Synthesis and Chiral Resolution Techniques
While racemic synthesis provides the foundational compound, obtaining enantiomerically pure forms is essential for many applications. This is achieved either through direct asymmetric synthesis or by resolving the racemic mixture.
Enzymatic Resolution of Racemic Mixtures
A highly effective method for obtaining the separate L- and D-isomers of vinylglycine is through the enzymatic resolution of a racemic mixture. google.com This technique leverages the stereospecificity of enzymes to selectively react with one enantiomer, allowing for their separation.
A convenient method involves the papain-catalyzed enantioselective esterification of the N-tert-butoxycarbonyl (Boc) derivative of racemic vinylglycine. google.comgoogle.comresearchgate.net The resolution is typically carried out in a two-phase system of water and an organic solvent like ethyl acetate. google.comgoogle.com The enzyme papain selectively catalyzes the esterification of the L-enantiomer, leaving the D-enantiomer as the unreacted acid.
The process involves stirring the racemic N-Boc-vinylglycine with papain in a buffered aqueous solution (pH 4.2) mixed with an organic solvent and an alcohol (e.g., ethanol) at around 37°C for a couple of days. google.com After the reaction, the esterified L-enantiomer can be separated from the unreacted D-enantiomer acid by extraction. Subsequent deprotection of the Boc group yields the respective enantiomerically pure forms of 2-Aminobut-3-enoic acid. google.com
| Parameter | Condition |
| Enzyme | Papain |
| Substrate | N-tert-butyloxycarbonyl-D,L-vinyl glycine (B1666218) |
| System | Two-phase: Water/Ethyl Acetate |
| pH | 4.2 (Citrate-phosphate buffer) |
| Temperature | 37°C |
| Duration | ~2 days |
Papain-Catalyzed Enantioselective Esterification in Multiphasic Systems
The enzymatic activity of papain in organic solvents is a well-documented phenomenon, enabling reactions like esterification that are suppressed in purely aqueous environments. nih.gov In the context of a racemic mixture of N-protected 2-aminobut-3-enoic acid, papain can selectively convert one enantiomer into its corresponding ester. The choice of organic solvent is crucial; for instance, isooctane has been identified as an effective medium for similar enantioselective esterifications catalyzed by papaya lipase. researchgate.net The reaction's enantioselectivity is influenced by factors such as the alcohol used for esterification, reaction temperature, and water activity in the system. researchgate.net For example, decreasing the reaction temperature has been shown to increase the enantioselectivity (E value) in the esterification of related 2-methylalkanoic acids. researchgate.net
Table 1: Factors Influencing Papain-Catalyzed Enantioselective Esterification
| Parameter | Observation | Source |
|---|---|---|
| Solvent | Isooctane found to be an effective medium for similar lipase-catalyzed reactions. | researchgate.net |
| Temperature | Decreasing temperature from 40°C to 20°C increased enantioselectivity. | researchgate.net |
| Substrate | N-protected amino acids are common substrates for papain-catalyzed esterification. | nih.gov |
| Water Activity | Optimization of water activity is critical for maximizing enantioselectivity. | researchgate.net |
Mechanistic Studies of Enzyme-Mediated Stereoselection
The stereoselection mechanism of papain arises from the three-dimensional structure of its active site. The enzyme specifically binds one enantiomer of the substrate in an orientation that is productive for catalysis, while the other enantiomer binds non-productively or not at all. This specificity is governed by the precise arrangement of amino acid residues in the active site, which form a chiral pocket. For papain, a cysteine protease, the catalytic mechanism involves the formation of a covalent acyl-enzyme intermediate. The guanidinophenyl group (OGp) has been identified as a substrate mimetic that leads to enzyme-specific activation in papain-catalyzed reactions, pointing to a novel mode of action beyond simple mimicry. nih.gov Molecular dynamics simulations can be employed to predict which amino acid donors will be accepted by papain, and these predictions have shown good correlation with experimental results. nih.gov
De Novo Asymmetric Synthetic Pathways
De novo asymmetric synthesis aims to create specific enantiomers from achiral or prochiral starting materials, offering greater control over the final product's stereochemistry compared to resolution methods.
Employment of Chiral Auxiliaries in Stereocontrolled Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, allowing for the production of enantiomerically pure compounds. wikipedia.orgmerckmillipore.com Well-known examples of chiral auxiliaries include oxazolidinones (used in Evans aldol reactions), pseudoephedrine, and camphorsultam. wikipedia.orgmerckmillipore.com
In the synthesis of 2-aminobut-3-enoic acid, a chiral auxiliary could be attached to a glycine-derived precursor. Subsequent diastereoselective alkylation with an allyl group would be directed by the auxiliary. The diastereoselectivity of such alkylation steps can be highly dependent on the reaction conditions, including the presence of additives like lithium chloride and the choice of solvent. wikipedia.org After the key stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Oxazolidinones | Diastereoselective aldol, alkylation, and Diels-Alder reactions. | Forms a rigid bicyclic system upon enolization, effectively shielding one face. merckmillipore.com |
| Pseudoephedrine | Asymmetric alkylation of glycine enolates. | Forms a chiral chelate with the metal cation, directing alkylation. |
| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. | Highly crystalline derivatives often facilitate purification by recrystallization. |
| tert-Butanesulfinamide | Synthesis of chiral amines. | Reacts with aldehydes and ketones to form chiral sulfinimines, which can be diastereoselectively reduced or attacked by nucleophiles. tcichemicals.com |
Exploration of Enantioselective Catalytic Reactions
Enantioselective catalysis involves the use of a chiral catalyst to produce a chiral product from an achiral substrate. organic-chemistry.org This approach is highly efficient as a small amount of catalyst can generate a large quantity of the desired enantiomer. For the synthesis of α-amino acids, catalytic asymmetric hydrogenation of α,β-didehydroamino acid precursors is a well-established and powerful method. ethz.ch Another approach is the catalytic asymmetric Mannich reaction, which is one of the most convenient methods for synthesizing chiral nitrogen-containing compounds. uni-pannon.hu Chiral rhodium complexes, for instance, have been used in the catalytic asymmetric synthesis of cyclopropyl (B3062369) α-amino carboxylates with excellent enantiomeric ratios. rsc.org Similarly, chiral ammonium salts have been used to catalyze the asymmetric α-halogenation of isoxazolidin-5-ones, which are masked β-amino acid derivatives. nih.gov
Applications of Petasis Reaction in Unnatural Amino Acid Derivative Synthesis, including 2-(N-glycosyl)aminobut-3-enoic acid derivatives
The Petasis reaction, also known as the boronic acid Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and an organoboronic acid. organic-chemistry.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing a wide variety of unnatural α-amino acids in a single step. organic-chemistry.org
A significant application of this methodology is the synthesis of N-glycosyl α-amino acids. A convenient protocol has been developed for the synthesis of 2-(N-glycosyl)aminobut-3-enoic acid derivatives. acs.org This involves the condensation of a glucosamine derivative (such as 1,3,4,6-tetra-O-acetyl-β-D-glucosamine hydrochloride), an alkenyl boronic acid (like vinylboronic acid), and glyoxylic acid. acs.org This reaction provides a direct route to complex amino acid derivatives that have applications in glycobiology and medicinal chemistry. acs.org
Chemoenzymatic Synthetic Strategies for Enantiopure Isomers
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective pathways to target molecules. researchgate.net This approach is particularly valuable for producing enantiopure compounds. A common strategy involves using a chemical synthesis to create a racemic intermediate, followed by an enzymatic kinetic resolution to separate the enantiomers. mdpi.commdpi.com For example, a racemic chlorohydrin can be esterified using a lipase, which selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer and the esterified product. mdpi.com Another approach involves the enzymatic conversion of a prochiral ketone into a chiral amino alcohol using a transaminase, which can proceed with excellent enantiomeric excess (>99%). researchgate.net These enantiopure building blocks can then be further elaborated through chemical reactions to yield the final target compound, such as this compound. mdpi.com
Chemical Reactivity and Derivatization Strategies for Research Applications
Reactivity Profiles of the Unsaturated Vinyl Moiety
The vinyl group is a key feature of 2-aminobut-3-enoic acid, offering a reactive site for addition and cycloaddition reactions that are not available to saturated amino acids.
Cyclopropanation Reactions and Their Synthetic Utility
The double bond of 2-aminobut-3-enoic acid derivatives can undergo cyclopropanation to introduce a three-membered ring. This transformation is synthetically valuable as the cyclopropane (B1198618) ring is a core structural unit in many biologically active natural products and serves as a privileged synthetic intermediate. nih.gov The addition of a methylene (B1212753) unit is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For instance, groups that are cis on the double bond will remain cis on the cyclopropane ring. masterorganicchemistry.com
This reaction has been applied to optically active forms of 2-aminobut-3-enoic acid to prepare related cyclopropyl (B3062369) amino acid derivatives. researchgate.net The creation of these cyclopropane-containing amino acids is significant for developing conformationally restricted peptidomimetics, which can influence the secondary structure and metabolic stability of peptides. nih.gov Common methods for cyclopropanation include the Simmons-Smith reaction, which utilizes a zinc carbenoid, and reactions involving diazo-derived carbenoids catalyzed by metals like rhodium or copper. nih.govethz.ch
| Reagent/System | Description | Key Features |
|---|---|---|
| Simmons-Smith (CH₂I₂/Zn-Cu) | A widely used method involving a zinc-copper couple to generate a carbenoid species. nih.govmasterorganicchemistry.com | Stereospecific; avoids harsh conditions. nih.gov |
| Furukawa Reagent (Et₂Zn/CH₂I₂) | A modified Simmons-Smith reagent that is often more reactive and reliable. nih.gov | Effective for complex natural product synthesis. nih.gov |
| Diazo-Derived Carbenoids (e.g., with Rh₂(OAc)₄) | Involves the catalytic decomposition of diazo compounds to generate a carbene for addition to the alkene. ethz.ch | High efficiency; chemoselectivity can be controlled by the catalyst. ethz.ch |
Mechanistic Aspects of Conjugate Addition Reactions
The vinyl group in 2-aminobut-3-enoic acid, being in conjugation with the carboxyl group, renders the terminal carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. nih.govmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation under mild conditions. wikipedia.org
The mechanism of the Michael addition involves three primary steps:
Nucleophile Generation : A base removes an acidic proton from the Michael donor to generate a nucleophile, often a stabilized enolate or carbanion. masterorganicchemistry.comwikipedia.org
Conjugate Addition : The nucleophile attacks the electron-deficient β-carbon (the terminal carbon of the vinyl group) of the Michael acceptor (the 2-aminobut-3-enoic acid derivative). nih.govmasterorganicchemistry.com This forms a new single bond and generates a new enolate intermediate. masterorganicchemistry.com
Protonation : The enolate intermediate is protonated by a proton source (such as the protonated base or solvent) to yield the final adduct. masterorganicchemistry.comwikipedia.org
This reactivity is famously exploited in biochemistry, where L-vinylglycine acts as an irreversible inhibitor of enzymes like alanine (B10760859) aminotransferase and ACC synthase. nih.gov In this context, a nucleophilic residue in the enzyme's active site, such as a lysine (B10760008) amine, attacks the terminal carbon of the vinylglycine, forming a covalent adduct and inactivating the enzyme. nih.gov X-ray crystallography of ACC synthase inactivated by L-vinylglycine has confirmed this mechanism, showing a covalent bond formed between the active site lysine and the γ-carbon of the inhibitor. nih.gov
Functional Group Transformations of the Amino and Carboxyl Moieties
The amino and carboxyl groups of 2-aminobut-3-enoic acid undergo standard transformations common to all amino acids, which are crucial for its incorporation into larger molecules like peptides or for creating diverse libraries of compounds.
Implementation of N-Protection Strategies (e.g., Boc, Cbz) in Synthetic Sequences
In multi-step syntheses, particularly peptide synthesis, the nucleophilicity of the α-amino group must be temporarily masked to prevent unwanted side reactions. masterorganicchemistry.comresearchgate.net This is achieved by introducing an amino-protecting group. researchgate.net Two of the most common and historically significant protecting groups are the tert-butyloxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups, which convert the amine into a carbamate (B1207046). masterorganicchemistry.comtotal-synthesis.com
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org It is stable to most nucleophiles and bases but is readily removed under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. total-synthesis.com Its key advantage is its stability to mild acidic and basic conditions, while being easily removed by catalytic hydrogenation, which cleaves the benzyl group. masterorganicchemistry.comtotal-synthesis.com The choice between Boc, Cbz, and other groups allows for an "orthogonal" protection strategy, where one group can be removed selectively in the presence of others. masterorganicchemistry.comresearchgate.net The N-tert-butoxycarbonyl derivative of 2-aminobut-3-enoic acid is a commonly used intermediate in its synthetic manipulation. researchgate.net
| Protecting Group | Abbreviation | Installation Reagent | Common Deprotection Condition | Stability |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) masterorganicchemistry.com | Stable to base, nucleophiles, and hydrogenation. organic-chemistry.org |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com | Stable to mild acid and base. total-synthesis.com |
Investigations into Esterification and Amidation Reactions for Diversification
The carboxyl group of 2-aminobut-3-enoic acid can be readily converted into esters or amides, which is a fundamental strategy for chemical diversification. uctm.eduresearchgate.net These reactions are central to forming peptide bonds and creating prodrugs or other functional derivatives. researchgate.net
Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid. reddit.com A notable example involves the papain-catalyzed enantioselective esterification of N-Boc-2-aminobut-3-enoic acid, demonstrating the utility of enzymatic methods for stereocontrolled transformations. researchgate.net
Amidation , the formation of an amide bond, can be accomplished by reacting an activated carboxylic acid derivative (such as an acyl chloride or an active ester) with an amine. libretexts.org Direct amidation of the carboxylic acid with an amine is also possible using a variety of coupling reagents that activate the carboxyl group in situ. researchgate.netmdpi.com These reagents include carbodiimides (e.g., DCC, EDC) and organophosphorus compounds (e.g., PyBOP). researchgate.net The choice of method depends on the specific substrates and the need to avoid side reactions or racemization. reddit.com
| Coupling Reagent Class | Examples | Function |
|---|---|---|
| Carbodiimides | DCC, EDC, DIC | Activate carboxylic acids to form an O-acylisourea intermediate, which then reacts with a nucleophile (amine or alcohol). researchgate.netresearchgate.net |
| Organophosphorus Reagents | BOP, PyBOP | Form active esters or other activated species that readily undergo nucleophilic acyl substitution. researchgate.net |
| Aminium/Uronium Reagents | HBTU, TBTU, HOBt | Used often in combination with carbodiimides or on their own to facilitate amide bond formation with high efficiency and low racemization. researchgate.net |
Advanced Derivatization for Enhanced Research Utility
Beyond fundamental transformations, the unique vinyl group of 2-aminobut-3-enoic acid makes it a candidate for advanced derivatization strategies aimed at enhancing its utility in chemical biology and materials science. One such area is bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org
The vinyl moiety can serve as a reactive handle for bioorthogonal ligations. For example, the tetrazine ligation is a reaction between a tetrazine and a strained alkene or alkyne that proceeds with exceptionally fast rates and high selectivity. nih.gov While vinyl groups are less reactive than strained systems like norbornene, derivatization of the vinyl group (e.g., into a vinylboronic acid) can create novel hydrophilic bioorthogonal reactants. nih.gov Incorporating such a derivatized amino acid into a peptide or protein would allow for the specific labeling of that biomolecule in a complex biological environment, such as in living cells. nih.govnih.gov This enables a wide range of applications, including:
Biological Imaging : Attaching fluorescent probes to visualize the location and trafficking of proteins. website-files.com
Enzyme Tracking : Monitoring the activity and fate of specific enzymes. website-files.com
Drug Delivery : Constructing targeted drug delivery systems where a therapeutic agent is released upon a specific bioorthogonal reaction. website-files.com
This approach allows researchers to study biological processes in their native context with minimal perturbation, offering a powerful tool for understanding complex systems. wikipedia.orgwebsite-files.com
Strategies for Analytical Derivatization to Facilitate Spectroscopic Characterization
2-Aminobut-3-enoic acid, like other amino acids, often requires chemical derivatization prior to analysis by spectroscopic methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). This is primarily because the native molecule lacks a strong chromophore or fluorophore, making sensitive detection by UV-Visible or fluorescence spectroscopy challenging. axionlabs.comjascoinc.com Derivatization serves to introduce a chemical moiety that enhances detectability and can also improve the chromatographic behavior of the analyte. sigmaaldrich.comlibretexts.org
For HPLC analysis, pre-column derivatization is a common strategy. jascoinc.comgoogle.com This involves reacting the amino acid with a tagging reagent before its introduction into the HPLC system. Several reagents are widely used for this purpose. Ortho-phthalaldehyde (OPA), in the presence of a thiol, reacts rapidly with primary amines to form highly fluorescent isoindole derivatives, enabling sensitive detection. axionlabs.comcreative-proteomics.com Another common reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with both primary and secondary amines to produce stable, fluorescent adducts. jascoinc.comcreative-proteomics.com Dansyl chloride is another option that yields fluorescent derivatives, although the reaction kinetics can be slow. creative-proteomics.comresearchgate.net More recent methods have explored the use of reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) and even simple molecules like urea (B33335) to create derivatives suitable for LC-MS analysis. researchgate.netnih.govresearchgate.net The choice of derivatizing agent depends on the specific analytical requirements, such as desired sensitivity and the presence of other interfering substances.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for amino acid analysis, but it requires the analytes to be volatile and thermally stable. sigmaaldrich.com The inherent polarity of amino acids necessitates derivatization to reduce their polarity and increase their volatility. sigmaaldrich.comnih.gov Silylation is a frequently employed technique, where active hydrogens on the amino and carboxyl groups are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. libretexts.orgnih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comnih.gov The resulting silylated derivatives are more volatile and less prone to adsorption on the chromatographic column, leading to improved peak shape and resolution. sigmaaldrich.com A two-step derivatization can also be employed, involving silylation of the carboxyl group followed by trifluoroacyl derivatization of the amino group. nih.govresearchgate.net
| Derivatization Strategy | Analytical Technique | Reagent(s) | Purpose of Derivatization | Spectroscopic Outcome |
| Pre-column Derivatization | HPLC | Ortho-phthalaldehyde (OPA) / Thiol | Introduction of a fluorophore | Enhanced fluorescence detection |
| Pre-column Derivatization | HPLC | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Introduction of a fluorophore | Enhanced fluorescence detection |
| Pre-column Derivatization | HPLC-MS | Urea | Improved separation and UV response | Increased response in UV detector and better chromatographic separation |
| Silylation | GC-MS | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increased volatility and thermal stability | Enables analysis by GC-MS, provides characteristic mass fragments |
| Silylation | GC-MS | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Increased volatility and stability of derivatives | Enables analysis by GC-MS, derivatives are less moisture-sensitive |
Derivatization for Covalent Enzyme Inactivation Studies
2-Aminobut-3-enoic acid, also known as vinylglycine, is recognized as a mechanism-based inactivator, or "suicide substrate," for a number of enzymes, particularly those dependent on pyridoxal (B1214274) 5'-phosphate (PLP). nih.govnih.gov This inactivation occurs when the enzyme processes vinylglycine as if it were a natural substrate, leading to the generation of a highly reactive intermediate within the active site. This intermediate then forms a covalent bond with a nucleophilic residue in the active site or with the PLP cofactor itself, leading to irreversible inhibition of the enzyme. nih.govbrandeis.edubasicmedicalkey.com
The study of such inactivation mechanisms often relies on identifying the nature of the covalent adduct and the specific amino acid residue that has been modified. While direct structural methods like X-ray crystallography can provide this information, as was the case for the inactivation of ACC synthase by L-vinylglycine, derivatization techniques are crucial in the absence of high-resolution structural data. nih.gov For instance, after inactivation and subsequent proteolytic digestion of the enzyme, the modified peptide containing the vinylglycine adduct can be isolated. Derivatization of this peptide could then be performed to enhance its detection during mass spectrometry analysis, aiding in its identification and sequencing.
The mechanism of inactivation by vinylglycine often involves its conversion to a reactive Michael acceptor. nih.govnih.gov In the case of PLP-dependent enzymes, vinylglycine forms a Schiff base with the PLP cofactor. Enzymatic processing can then lead to the formation of an α,β-unsaturated iminium ion, which is a potent Michael acceptor. nih.gov A nucleophile from the enzyme's active site, such as the ε-amino group of a lysine residue, can then attack this electrophilic species, forming a stable, covalent adduct and thereby inactivating the enzyme. nih.govmdpi.com For example, L-vinylglycine has been shown to inactivate L-amino acid oxidase through covalent modification of an active site residue. nih.gov The study of such covalent modifications is fundamental to understanding the enzyme's catalytic mechanism and for the rational design of more potent and specific enzyme inactivators. brandeis.edu
| Target Enzyme | Enzyme Class | Proposed Inactivation Mechanism | Role of Derivatization in Study |
| ACC (1-aminocyclopropane-1-carboxylate) synthase | Pyridoxal 5'-phosphate (PLP)-dependent enzyme | Formation of an α,β-unsaturated iminium ion (Michael acceptor) followed by covalent bond formation with an active site lysine. nih.gov | Not explicitly derivatization, but crystallographic characterization confirmed the covalent adduct. nih.gov |
| Aspartate aminotransferase | Pyridoxal 5'-phosphate (PLP)-dependent enzyme | Irreversible inactivation reported, likely via a Michael addition mechanism. nih.gov | Aiding in the mass spectrometric identification of the modified peptide after proteolytic digest. |
| L-amino acid oxidase | Flavoenzyme | Covalent modification of an active site residue following oxidation of vinylglycine. nih.gov | Characterization of the modified amino acid residue. |
| Various PLP-dependent enzymes | Transaminases, Lyases, etc. | Formation of a reactive intermediate (e.g., Michael acceptor) that covalently modifies the enzyme or the PLP cofactor. nih.govnih.gov | To facilitate the isolation and identification of the covalent adducts formed. |
Enzymatic Interactions and Biochemical Role in Academic Research
Mechanisms of Enzyme Inhibition by 2-Aminobut-3-enoic Acid
L-vinylglycine is recognized as a mechanism-based inhibitor for a variety of pyridoxal (B1214274) phosphate-dependent enzymes. nih.gov This class of inhibitors, also known as suicide substrates, are unreactive until they are catalytically converted into a reactive species by the target enzyme itself, leading to the enzyme's own inactivation.
The key to the inhibitory action of 2-aminobut-3-enoic acid is its α-vinyl group. unl.edu For most targeted PLP-enzymes, the inactivation process is initiated when the enzyme abstracts the α-proton from the inhibitor. unl.edunih.gov This leads to the formation of a reactive intermediate.
A widely accepted mechanism for this inactivation is Michael addition. nih.gov In this pathway, after the initial α-deprotonation, an enzyme-catalyzed isomerization occurs, creating an α,β-unsaturated iminium ion which acts as a Michael acceptor. nih.gov A nucleophile within the enzyme's active site then attacks the γ-carbon of the vinyl group, forming a stable, covalent bond with the inhibitor. nih.gov This covalent adduct formation results in the irreversible inactivation of the enzyme. nih.gov Crystallographic studies of 1-aminocyclopropane-1-carboxylate (ACC) synthase inactivated by L-vinylglycine have confirmed this mechanism, identifying an active site lysine (B10760008) residue as the nucleophile that forms a covalent bond with the inhibitor's terminal carbon. nih.gov
2-Aminobut-3-enoic acid (as vinylglycine) demonstrates a notable degree of selectivity, primarily targeting enzymes that utilize pyridoxal phosphate (B84403) (PLP) as a cofactor. nih.govnih.gov However, its effects vary significantly across different enzyme classes and even among enzymes within the same class. It is known to be an irreversible inhibitor of aspartate aminotransferase. drugbank.com
The compound acts as a time-dependent, irreversible inactivator for a range of enzymes, including transaminases and decarboxylases. nih.govresearchgate.net For instance, it inactivates transaminases for L-aspartate, L-alanine, and L-serine. nih.govresearchgate.net It also irreversibly inhibits several decarboxylases, such as L-cysteine sulfinate decarboxylase, DOPA decarboxylase, ornithine decarboxylase, and glutamate (B1630785) decarboxylase. nih.govresearchgate.net
Interestingly, the interaction is not always inactivating. For some enzymes, vinylglycine can be a substrate. With ACC synthase, L-vinylglycine acts as both an alternative substrate and a mechanism-based inhibitor, with the enzyme complex partitioning to products approximately 500 times for every one inactivation event. nih.gov In other cases, such as with histidine decarboxylase and serine hydroxymethyltransferase, only reversible competitive inhibition is observed. nih.govresearchgate.net Furthermore, a tripeptide containing D-vinylglycine can irreversibly inactivate peptidylglycine α-hydroxylating monooxygenase, while the corresponding L-vinylglycine-containing tripeptide only acts as a reversible inhibitor, highlighting stereo-specificity. unl.edunih.gov The flavoenzyme L-amino acid oxidase is also presumed to be inactivated by L-vinylglycine. unl.edu
Table 1: Interaction of L-Vinylglycine with Various Enzymes This table is interactive and can be sorted by clicking on the headers.
| Enzyme Target | Enzyme Class | Type of Interaction | Reference |
|---|---|---|---|
| Aspartate Aminotransferase | Transaminase | Irreversible Inactivation | nih.govdrugbank.com |
| Alanine (B10760859) Transaminase | Transaminase | Irreversible Inactivation | nih.govresearchgate.net |
| GABA Transaminase | Transaminase | Time-dependent Inhibition | nih.govnih.gov |
| 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Lyase | Substrate & Inactivator | nih.govnih.gov |
| Cysteine Sulfinate Decarboxylase | Decarboxylase | Irreversible Inactivation | nih.govresearchgate.net |
| DOPA Decarboxylase | Decarboxylase | Irreversible Inactivation | nih.govresearchgate.net |
| Ornithine Decarboxylase | Decarboxylase | Irreversible Inactivation | nih.govresearchgate.net |
| Glutamate Decarboxylase | Decarboxylase | Irreversible Inactivation | nih.govresearchgate.net |
| L-lysine decarboxylase | Decarboxylase | Time-dependent Inhibition | nih.gov |
| L-arginine decarboxylase | Decarboxylase | Time-dependent Inhibition | nih.gov |
| Peptidylglycine α-hydroxylating monooxygenase | Monooxygenase | Irreversible Inactivation (D-VG) | nih.govnih.gov |
| Serine Hydroxymethyltransferase | Transferase | Reversible Inhibition | nih.govresearchgate.net |
Utilization in Probing Enzyme Mechanisms and Catalysis
The mechanism-based inactivation by 2-aminobut-3-enoic acid makes it a valuable tool for probing the catalytic mechanisms of enzymes. drugbank.com By forming a covalent bond with a specific residue in the active site, it effectively "tags" that residue. nih.gov Subsequent analysis of the modified enzyme, for example through protein digestion and mass spectrometry or X-ray crystallography, can identify the specific amino acid involved in the covalent linkage. nih.gov
Investigations into the Biochemical Role of L-Vinylglycine in Non-Human Systems
While much research focuses on its inhibitory properties, vinylglycine also has roles in natural biological systems. The D-antipode of vinylglycine is a natural product, having been isolated from the mushroom Rhodophyllus nidorosus. nih.gov
In the context of plant-microbe interactions, L-vinylglycine is implicated in the regulation of plant growth. Symbiotic bacteria in the roots of legumes can inhibit the plant's production of ethylene (B1197577), a hormone that can suppress root nodulation. nih.gov One mechanism by which these bacteria achieve this is through the inhibition of ACC synthase, the key enzyme in ethylene biosynthesis, using compounds like vinylglycine. nih.gov
Furthermore, fascinating research on ACC synthase has revealed that L-vinylglycine can be generated within the enzyme's active site from a different, naturally occurring substrate. unl.edu It was found that S-methylmethionine (SMM), a compound widespread in flowering plants, is almost exclusively converted to L-vinylglycine by ACC synthase, rather than undergoing the enzyme's normal reaction. unl.edu This has led to the intriguing hypothesis that SMM may serve as a natural, masked precursor to L-vinylglycine, potentially as a targeted way to produce this potent enzyme inactivator within specific cellular contexts. unl.edu
Elucidation of Biosynthetic Pathways and Natural Occurrence
Isolation and Characterization from Fungal and Microbial Sources
Vinylglycine is a naturally occurring compound that has been identified in fungi. While the specific fungal species and detailed isolation procedures are not extensively documented in recent literature, its presence as a fungal metabolite has been confirmed.
More detailed research has focused on structurally related vinylglycine derivatives produced by various bacteria, particularly from the genus Streptomyces. These bacteria are well-known producers of a wide array of secondary metabolites. For instance, Aminoethoxyvinylglycine (AVG), an E-isomer analog of vinylglycine, is biosynthesized by Streptomyces sp. NRRL 5331. Another related compound, 4-formylaminooxyvinylglycine (FVG), is produced by several strains of the Pseudomonas fluorescens species complex.
The isolation and characterization of these compounds from microbial cultures typically involve standard natural product chemistry techniques. As illustrated by the study of related compounds, the process generally includes:
Fermentation: Culturing the producing microorganism (e.g., Streptomyces sp.) in a suitable liquid medium to promote the production of the desired metabolite.
Extraction: Separating the microbial cells from the culture broth and extracting the compound from the supernatant using organic solvents.
Purification: Employing chromatographic techniques, such as column chromatography or High-Performance Liquid Chromatography (HPLC), to isolate the pure compound from the crude extract.
Structural Elucidation: Using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and stereochemistry of the isolated molecule.
The following table summarizes the natural occurrence of vinylglycine and its notable derivatives in microbial sources.
| Compound Name | Common Name/Abbreviation | Producing Microorganism(s) |
| 2-Aminobut-3-enoic acid | Vinylglycine (VG) | Fungi |
| 4-(2′-aminoethoxy)vinylglycine | Aminoethoxyvinylglycine (AVG) | Streptomyces sp. NRRL 5331 |
| 4-formylaminooxyvinylglycine | Formylaminooxyvinylglycine (FVG) | Pseudomonas fluorescens |
Proposed Roles as Non-Proteinogenic Amino Acid Precursors or Intermediates
Non-proteinogenic amino acids like vinylglycine serve as crucial building blocks and intermediates in the biosynthesis of other complex molecules. Research has demonstrated that vinylglycine can function as a precursor for essential proteinogenic amino acids. For example, externally supplied vinylglycine can support the growth of E. coli strains that are unable to synthesize isoleucine and methionine, indicating its conversion into these essential amino acids within the cell.
The biosynthesis of vinylglycine derivatives further highlights their role as key metabolic intermediates. Studies on Pseudomonas fluorescens have shown that the amino acid homoserine is the direct biosynthetic precursor for a family of vinylglycine compounds, including FVG, guanidinooxyvinylglycine (GOVG), and aminooxyvinylglycine (AOVG). This positions the vinylglycine scaffold as a central intermediate derived from primary metabolism, which is then further modified to produce a variety of final products.
The significance of vinylglycine as an intermediate is underscored by its chemical structure, featuring a reactive vinyl group that makes it a valuable chiral building block for the synthesis of novel amino acids and other bioactive compounds.
Research into the Biosynthetic Routes in Specific Microorganism Strains (e.g., Streptomyces spp.)
Significant progress has been made in understanding the genetic and biochemical pathways for the biosynthesis of vinylglycine derivatives in bacteria.
In Streptomyces sp. NRRL 5331 , the biosynthesis of the analog AVG is linked to the well-established pathway for branched-chain amino acids. Specifically, research has identified that AVG biosynthesis derives from the threonine and methionine pathway. Key enzymes in this pathway are aspartokinase (ASK) and aspartate-semialdehyde dehydrogenase (ASD). The genes encoding these enzymes, ask and asd, have been cloned and sequenced from Streptomyces sp. NRRL 5331 and are organized in a bicistronic operon, indicating a coordinated regulation of the pathway.
In Pseudomonas fluorescens , a different biosynthetic route is employed to produce FVG and related compounds. The process is governed by a dedicated biosynthetic gene cluster (BGC) named gvg. This 12-kb gene cluster contains genes essential for bioactivity, including those encoding putative enzymes like a transferase (gvgA), a monooxygenase (gvgC), and a formyltransferase (gvgI). Isotope labeling studies have confirmed that homoserine is the initial precursor for FVG biosynthesis. The gvg gene cluster is notably different from the biosynthetic gene clusters for AVG and other oxyvinylglycines, suggesting a distinct and convergent evolutionary path for the synthesis of these structurally similar molecules in different bacteria.
Applications in Advanced Organic Synthesis and Chemical Biology Research
Utility as a Chiral Building Block in Complex Molecule Synthesis
The presence of a chiral center and a reactive vinyl group makes 2-aminobut-3-enoic acid a prized building block in asymmetric synthesis. nih.gov Its ability to serve as a starting point for molecules with defined stereochemistry is crucial in the synthesis of pharmacologically active compounds and other complex natural products.
Unnatural amino acids are fundamental components in the development of novel peptide-based therapeutics and tools for chemical biology. They are used to create peptide analogues and peptidomimetics with improved properties, such as enhanced stability against proteolytic degradation, increased potency, and better bioavailability. The incorporation of unnatural amino acids can alter the structure and function of a peptide, leading to new therapeutic agents.
2-Aminobut-3-enoic acid serves as an excellent scaffold for creating a diverse range of these unnatural amino acids. The vinyl group is susceptible to a variety of chemical modifications, allowing for the introduction of new functional groups and structural motifs. This versatility enables the synthesis of custom amino acids designed for specific applications in drug discovery and protein engineering.
Table 1: Examples of Chemical Modifications of 2-Aminobut-3-enoic Acid for Unnatural Amino Acid Synthesis This table is illustrative and based on common reactions of the vinyl group.
| Reaction Type | Reagent(s) | Resulting Structure/Functionality |
|---|---|---|
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Forms an epoxide ring, a versatile intermediate for further reactions. |
| Dihydroxylation | Osmium tetroxide (OsO₄) | Adds two hydroxyl groups, increasing polarity and hydrogen bonding potential. |
| Cyclopropanation | Diazomethane with a catalyst | Creates a cyclopropyl (B3062369) ring, introducing conformational rigidity. |
| Heck Coupling | Aryl halide, Pd catalyst | Attaches an aryl group, creating derivatives of phenylalanine. |
| Michael Addition | Nucleophiles (e.g., thiols, amines) | Adds a nucleophile to the beta-carbon, elongating the side chain. |
The utility of 2-aminobut-3-enoic acid extends beyond peptide chemistry into the construction of diverse and novel chemical scaffolds. Its role as a chiral building block is pivotal in synthesizing complex molecules like alkaloids and azasugars. nih.gov The vinyl group acts as a linchpin for various cyclization and addition reactions, enabling chemists to build intricate molecular architectures from a relatively simple starting material. This strategic use of 2-aminobut-3-enoic acid accelerates the synthesis of new chemical entities with potential applications in medicine and materials science.
Catalytic Applications Beyond Asymmetric Synthesis
While 2-aminobut-3-enoic acid is a key target in many catalytic asymmetric syntheses, it is not typically employed as a catalyst itself in broader applications. nih.govacs.org Its primary role in the context of catalysis is that of a substrate or a precursor to a more complex molecule that may be part of a catalytic system, such as a ligand. For instance, derivatives of vinylglycine can be synthesized via palladium-catalyzed reactions. acs.org Furthermore, it interacts with biological catalysts (enzymes) as a substrate or an inhibitor. L-Vinylglycine can act as an alternative substrate or a mechanism-based inhibitor for various pyridoxal (B1214274) phosphate-dependent enzymes, such as 1-aminocyclopropane-1-carboxylate (ACC) synthase. nih.govebi.ac.uk In these interactions, it is the molecule being acted upon by the catalyst, rather than facilitating the reaction.
Development of Chemical Probes and Tools for Mechanistic Biological Research
Chemical probes are small molecules designed to selectively modulate the function of a specific protein or enzyme, allowing researchers to study its role in biological processes. The unique structure of 2-aminobut-3-enoic acid makes it a valuable starting material for the development of such tools.
By functionalizing the vinyl group or other parts of the molecule, scientists can attach reporter tags (like fluorescent dyes) or reactive groups for cross-linking. When this modified, unnatural amino acid is incorporated into a peptide or protein, it can serve as a probe to:
Visualize Proteins: Track the location and movement of proteins within a cell.
Identify Interactions: Capture and identify binding partners of a target protein.
Study Enzyme Mechanisms: Act as a suicide substrate to irreversibly bind to an enzyme's active site, allowing for the isolation and study of the enzyme-substrate complex. nih.gov
This approach provides powerful insights into cellular mechanics that are often not achievable through genetic methods alone.
Biocatalytic Synthesis of Unnatural Mycosporine-like Amino Acids (MAA) Analogs
Mycosporine-like amino acids (MAAs) are a class of natural products found in organisms exposed to high levels of sunlight, such as cyanobacteria and marine algae. They are highly effective at absorbing UV radiation and play a crucial role in photoprotection. The biosynthesis of MAAs involves a series of enzymatic steps, starting from intermediates of the shikimate or pentose (B10789219) phosphate (B84403) pathway.
Recent advances in synthetic biology have opened the door to creating "unnatural" MAA analogs with potentially enhanced or novel properties. This is achieved through biocatalysis, where the enzymes from the natural MAA biosynthetic pathway are used in a recombinant microorganism to process unnatural substrates. 2-Aminobut-3-enoic acid, as an unnatural amine-containing substrate, is a candidate for this process. By feeding it to a recombinant organism expressing key MAA biosynthetic enzymes, it may be possible to generate novel MAA structures that are not found in nature. These new analogs could offer improved UV absorption, stability, or antioxidant properties for applications in sunscreens and other photoprotective products.
Table 2: Components of a Biocatalytic System for Unnatural MAA Synthesis
| Component | Description | Example/Role |
|---|---|---|
| Host Organism | A microorganism (e.g., E. coli) engineered to express the necessary enzymes. | Provides the cellular machinery for protein expression and catalysis. |
| Biosynthetic Enzyme | A key enzyme from the MAA pathway, often a ligase-like enzyme. | MysD, an enzyme that ligates an amino acid to the mycosporine (B1203499) core. |
| Natural Substrate | The amino acid normally used by the enzyme in nature. | Glycine (B1666218) or Serine. |
| Unnatural Substrate | A non-native amino acid fed to the system to create a novel product. | 2-Aminobut-3-enoic acid could be used to create a vinyl-substituted MAA. |
| Resulting Product | A novel MAA analog with a modified structure. | An unnatural MAA with potentially altered UV-absorption or antioxidant properties. |
Computational Chemistry and Advanced Spectroscopic Characterization in Research
Theoretical Investigations of Molecular Structure and Conformation
Theoretical studies are indispensable for understanding the fundamental properties of 2-Aminobut-3-enoic acid hydrochloride at the molecular level. These investigations offer a detailed picture of its three-dimensional structure and conformational possibilities.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for modeling the electronic structure and properties of molecules. For amino acids like 2-Aminobut-3-enoic acid, DFT methods such as B3LYP are utilized for geometry optimization and vibrational analysis of their various forms, including neutral molecules, cations, and anions. d-nb.info These calculations can predict a range of molecular descriptors, including dipole moments, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding the molecule's reactivity. researchgate.netresearchgate.net
The goal of such studies is to evaluate the chemical reactivity by calculating a series of molecular descriptors and properties from their optimized geometries. mdpi.com For instance, the B3LYP hybrid functional combined with a basis set like 6-31G(d,p) is commonly used for achieving equilibrium geometry at the ground state, both in a vacuum and in aqueous environments. mdpi.com These theoretical models provide foundational data that complements experimental findings.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For flexible molecules like 2-Aminobut-3-enoic acid, exploring the potential energy surface (PES) is crucial to identify stable conformers and the energy barriers between them. researchgate.net This exploration can be performed by systematically varying dihedral angles and calculating the corresponding energy, often using computational methods like DFT. nih.gov
The resulting PES provides a map of all possible conformations and their relative energies, revealing the most stable, low-energy structures. libretexts.orgresearchgate.net For example, in related vinylglycine-derived dianions, semi-empirical calculations (PM3) have been used to determine that "exo" conformations are significantly lower in energy than their "endo" counterparts. nih.gov Such analyses are vital for understanding how the molecule's shape influences its interactions and reactivity. The study of potential energy hypersurfaces can be simplified by focusing on key dihedral angles, which define the molecule's backbone and side-chain orientations. nih.gov
Computational Modeling of Chemical Reactivity and Reaction Mechanisms
Computational modeling extends beyond static molecular structures to simulate chemical reactions and elucidate their mechanisms. By calculating the energies of reactants, transition states, and products, researchers can predict reaction pathways and understand the factors that control reaction outcomes. For derivatives of vinylglycine, computational models have been developed to explain stereocontrol in alkylation reactions. nih.gov
These models can invoke concepts like internal chelation and cation-π interactions to rationalize the observed stereoselectivity. nih.gov For instance, calculations of heats of formation for different conformers of a vinylglycine-derived dianion have supported a model where an "exo-extended" conformation is favored, leading to alkylation at a specific face of the molecule. nih.gov This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions.
Advanced Spectroscopic Analysis Methodologies for Characterization
Spectroscopic techniques are the cornerstone of experimental chemical analysis, providing detailed information about molecular structure and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. core.ac.ukethernet.edu.et Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom.
In the case of this compound and its derivatives, ¹H NMR spectra reveal the chemical shifts and coupling constants of the protons, allowing for the assignment of each hydrogen atom in the molecule. mpg.de For example, the vinyl protons typically appear as a complex multiplet, and their coupling patterns provide information about their spatial relationship with the adjacent chiral center. mpg.de
Below is a table summarizing typical NMR data for a related compound, N-Boc vinyl glycine (B1666218), which shares the core vinylglycine structure.
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling Constants (J in Hz) |
| ¹H NMR | ||
| Vinyl CH | 7.25 | dd, J = 13.9, 6.1 |
| Vinyl CH₂ (a) | 4.94 | dd, J = 13.9, 1.8 |
| Vinyl CH₂ (b) | 4.63 | dd, J = 6.1, 1.8 |
| α-CH₂ | 3.98 | d, J = 5.6 |
| NH | 4.95 | br s |
| Boc CH₃ | 1.46 | s |
| ¹³C NMR | ||
| Carbonyl C | 167.6 | |
| Vinyl CH | 140.8 | |
| Vinyl CH₂ | 98.6 | |
| Boc Quaternary C | 80.2 | |
| α-C | 42.3 | |
| Boc CH₃ | 28.2 |
Data corresponds to N-Boc vinyl glycine in CDCl₃. mpg.de
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the vinyl group (C=C and =C-H stretching). docbrown.info These characteristic peaks provide a fingerprint for the molecule, aiding in its identification and assessment of purity.
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. rsc.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For derivatives of 2-Aminobut-3-enoic acid, electrospray ionization (ESI) is a common technique used to generate ions for mass analysis. The resulting mass spectrum shows the molecular ion peak (e.g., [M+H]⁺), confirming the molecular weight of the compound and helping to verify its identity. rsc.org
Structure Activity Relationship Studies
Influence of Stereochemistry on Molecular Recognition and Interactions
The presence of a chiral carbon at the α-position means that 2-aminobut-3-enoic acid exists as two distinct stereoisomers, or enantiomers: (R)-2-aminobut-3-enoic acid and (S)-2-aminobut-3-enoic acid. This stereochemistry is a critical determinant of its biological activity, as molecular recognition systems in nature, such as enzyme active sites and receptors, are inherently chiral. The precise three-dimensional arrangement of the amino, carboxyl, and vinyl groups dictates the molecule's ability to bind to its biological targets.
Enzymes, in particular, often exhibit a high degree of stereoselectivity. The interaction between 2-aminobut-3-enoic acid and its target enzymes is highly dependent on which enantiomer is present. For instance, in studies of enzymes that process amino acids, one enantiomer may act as a potent inhibitor while the other is significantly less active or even inactive. This is because the binding pocket of the enzyme is structured to accommodate a specific stereochemical configuration. A well-fitting enantiomer can establish optimal hydrogen bonds, electrostatic interactions, and hydrophobic interactions, leading to effective binding and subsequent modulation of enzyme activity. The incorrect enantiomer, conversely, may be sterically hindered from fitting into the active site or may be unable to align its functional groups correctly for effective interaction.
A pertinent example of stereochemical importance can be seen in related GABA analogues, such as Vigabatrin. Although administered as a racemic mixture (a 1:1 mixture of both enantiomers), only the S(+) enantiomer is pharmacologically active as an irreversible inhibitor of GABA transaminase. nih.gov This highlights a common principle in pharmacology where the biological activity resides in a single enantiomer, a phenomenon known as eudismic ratio. The differential activity between the (R) and (S) forms of 2-aminobut-3-enoic acid is a key consideration in research, necessitating the use of stereochemically pure compounds to accurately interpret experimental results. sigmaaldrich.comachmem.com
Table 1: Stereoisomers of 2-Aminobut-3-enoic acid hydrochloride
| Property | (R)-2-Aminobut-3-enoic acid hydrochloride | (S)-2-Aminobut-3-enoic acid hydrochloride |
|---|---|---|
| Synonym | D-Vinylglycine HCl | L-Vinylglycine HCl |
| CAS Number | 105763-41-5 | 75266-38-5 |
| Molecular Formula | C₄H₈ClNO₂ | C₄H₈ClNO₂ |
| Molecular Weight | 137.56 | 137.56 |
| Biological Significance | Stereospecific interactions with chiral biological targets. | Stereospecific interactions with chiral biological targets; often the biologically active form in analogy to other amino acids. |
Impact of the α,β-Unsaturation on Chemical Reactivity and Biological Target Engagement
The defining structural feature of 2-aminobut-3-enoic acid is the vinyl group (a carbon-carbon double bond) positioned adjacent to the carboxylic acid group. This arrangement forms an α,β-unsaturated carbonyl system, a functional group known for its distinct electrophilic reactivity. wikipedia.org The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. This type of reaction is known as a conjugate addition or Michael addition. researchgate.net
In a biological context, this reactivity is the primary mechanism through which 2-aminobut-3-enoic acid engages with its targets, particularly enzymes. Many enzymes rely on nucleophilic residues, such as the thiol group of cysteine or the imidazole (B134444) group of histidine, within their active sites to catalyze reactions. The α,β-unsaturated system of 2-aminobut-3-enoic acid acts as a "warhead," capable of forming a stable, covalent bond with these nucleophilic residues. researchgate.netnih.gov This covalent modification often leads to irreversible inhibition of the enzyme, as the active site becomes permanently blocked. nih.gov
This mechanism-based inhibition is highly specific and efficient. The compound initially binds to the enzyme's active site in a non-covalent manner, guided by its amino acid structure. Once properly oriented, the enzymatic machinery itself can facilitate the covalent reaction, leading to its own inactivation. The reactivity of the α,β-unsaturated carbonyl moiety is therefore central to the compound's utility as a tool for studying enzyme mechanisms and as a lead structure for developing targeted inhibitors. researchgate.net
Table 2: Reactivity of the α,β-Unsaturated System
| Feature | Description | Biological Implication |
|---|---|---|
| Functional Group | α,β-Unsaturated Carboxylic Acid | A conjugated system of a C=C double bond and a C=O group. |
| Key Reaction | Michael (Conjugate) Addition | The β-carbon is electrophilic and susceptible to attack by nucleophiles. |
| Biological Nucleophiles | Thiol groups (Cysteine), Amino groups (Lysine), Imidazole groups (Histidine) | These residues in enzyme active sites can form covalent bonds with the compound. |
| Mechanism of Action | Covalent Modification / Irreversible Inhibition | Forms a stable bond with the target enzyme, leading to permanent inactivation. |
Principles of Rational Design Based on Structural Modifications for Research Purposes
The core structure of 2-aminobut-3-enoic acid serves as a versatile template for rational drug design and the development of chemical probes. nih.gov By systematically modifying different parts of the molecule, researchers can fine-tune its properties, such as potency, selectivity, and metabolic stability, to achieve specific research goals.
One common strategy involves modifying the substituents on the vinyl group. Adding groups to the β- or γ-carbons can alter the molecule's steric profile and electronic properties, thereby influencing its binding affinity and reactivity towards a target. For example, introducing bulky groups might enhance selectivity by preventing the molecule from binding to enzymes with smaller active sites. Synthesizing related β,γ-unsaturated amino acids is one approach to exploring these structural modifications. rsc.org
Another approach is to alter the amino acid backbone itself. The carboxyl and amino groups are crucial for recognition by amino acid-processing enzymes and transporters. These groups can be esterified, amidated, or replaced with bioisosteres to modulate properties like cell permeability and metabolic stability. For instance, converting the carboxylic acid to an ester could increase lipophilicity and improve its ability to cross cell membranes.
Furthermore, computational methods, such as molecular docking and dynamics simulations, are increasingly used in the rational design process. nih.gov These techniques allow researchers to model the interaction of designed analogues with the three-dimensional structure of a target protein. This in-silico analysis helps predict which modifications are most likely to improve binding affinity or selectivity, thereby prioritizing synthetic efforts and accelerating the discovery of more potent and specific molecular tools for research. nih.gov The synthesis of various derivatives based on the core structure allows for the systematic exploration of the structure-activity landscape. researchgate.netresearchgate.net
Future Directions and Emerging Research Avenues
Innovations in Green Chemistry and Sustainable Synthetic Routes for Vinylglycine
The imperative to develop environmentally benign chemical processes is driving significant innovation in the synthesis of valuable compounds like vinylglycine. unife.itrsc.org Green chemistry principles, which focus on minimizing hazardous substances and maximizing efficiency, are increasingly being applied to peptide and amino acid synthesis. resolvemass.caox.ac.uk The goal is to design processes that reduce environmental impact while remaining economically viable. resolvemass.ca
Current synthetic strategies for vinylglycine, such as those starting from L-methionine or 3-butenenitrile (B123554), offer pathways to the molecule but often involve harsh reagents or energy-intensive steps. nih.govgoogle.com Future research will focus on replacing these with more sustainable alternatives. This includes the exploration of greener solvents, renewable feedstocks, and catalytic reactions that offer high atom economy. unife.itresolvemass.ca For instance, developing catalytic systems based on earth-abundant metals or employing solvent-free reaction conditions are promising avenues. rsc.org The application of green metrics, such as Process Mass Intensity (PMI), will be crucial in evaluating and comparing the sustainability of different synthetic routes, guiding the selection of the most environmentally friendly options. unife.it
Innovations are also moving towards continuous manufacturing processes, which can offer better control, higher efficiency, and reduced waste compared to traditional batch processes. unife.itrsc.org A simplified, three-step synthesis starting from the inexpensive and commercially available 3-butenenitrile has been developed, representing a move towards more efficient production. google.com
Table 1: Key Principles of Green Chemistry in Vinylglycine Synthesis
| Principle | Application in Vinylglycine Synthesis |
| Waste Prevention | Designing high-yield reactions to minimize the formation of by-products. resolvemass.ca |
| Atom Economy | Utilizing reactions like catalytic additions that incorporate a high proportion of reactant atoms into the final product. resolvemass.ca |
| Safer Solvents & Auxiliaries | Replacing hazardous solvents like dimethylformamide (DMF) with greener alternatives such as γ-valerolactone (GVL) or employing aqueous or solvent-free conditions. resolvemass.canih.gov |
| Use of Renewable Feedstocks | Investigating bio-based starting materials to replace petrochemical sources. ox.ac.uk |
| Catalysis | Employing highly selective catalysts (including biocatalysts) to reduce energy requirements and avoid the use of stoichiometric reagents. |
Integration with Automated Synthesis and High-Throughput Screening Platforms
The discovery of novel vinylglycine derivatives with enhanced properties can be significantly accelerated by integrating automated synthesis with high-throughput screening (HTS). researchgate.netnih.gov Automated platforms enable the rapid synthesis of large libraries of compounds in a miniaturized and parallel format, which is more efficient and less wasteful than traditional methods. nih.govrsc.org Technologies like acoustic dispensing can be used to synthesize compound libraries on a nanomole scale, drastically reducing the amount of reagents and solvents required. nih.govrsc.org
These automated systems can be programmed to perform complex multi-step syntheses, allowing for the systematic modification of the vinylglycine core to explore a vast chemical space. nih.gov The resulting libraries of unpurified compounds can then be directly subjected to HTS assays to identify "hits" with desired biological activities. nih.gov This "on-the-fly" synthesis and screening approach shortens the timeline for early-stage drug discovery and reduces the reliance on large, pre-existing compound collections. rsc.org
Furthermore, the data generated from these high-throughput experiments can be automatically collected and analyzed, creating large, machine-readable datasets. rsc.org This data is invaluable for developing quantitative structure-activity relationships (QSAR) and training machine learning models to predict the properties of new, unsynthesized vinylglycine analogues, further streamlining the discovery process. researchgate.net
Exploration of Novel Biocatalytic Systems for Vinylglycine Production and Derivatization
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing and modifying complex molecules like vinylglycine. Enzymes operate under mild conditions, are highly selective, and can catalyze transformations that are difficult to achieve with conventional chemistry. semanticscholar.orgresearchgate.net
A key area of emerging research is the discovery and engineering of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. semanticscholar.orgresearchgate.net These enzymes are particularly versatile and are involved in a wide range of amino acid transformations. researchgate.net Recently, a PLP-dependent enzyme, CndF, was identified that catalyzes the γ-elimination of O-acetyl-L-homoserine to generate a vinylglycine ketimine intermediate. semanticscholar.orgresearchgate.net This reactive intermediate can then undergo nucleophilic attack, allowing for the formation of new carbon-carbon bonds and the synthesis of diverse vinylglycine derivatives. semanticscholar.org
The substrate promiscuity of enzymes like CndF can be exploited to create a variety of substituted L-pipecolates by feeding different alkyl-β-keto esters into the enzymatic reaction. semanticscholar.org Future work will focus on:
Enzyme Discovery: Mining genomes for new PLP-dependent enzymes with novel catalytic activities for vinylglycine synthesis and derivatization.
Enzyme Engineering: Using techniques like directed evolution and rational design to improve the stability, activity, and substrate scope of known enzymes.
Pathway Engineering: Assembling multiple enzymes into synthetic metabolic pathways within microbial hosts to enable the de novo biosynthesis of complex vinylglycine analogues from simple starting materials.
This biocatalytic approach not only aligns with the principles of green chemistry but also opens up new possibilities for creating chiral vinylglycine derivatives with high stereoselectivity. semanticscholar.orgresearchgate.net
Advanced Computational Design and Prediction of Novel Analogues
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of novel molecules. researchgate.netnih.gov By simulating the interactions between a molecule and its biological target, these methods can predict the potential activity of new compounds before they are synthesized, saving significant time and resources. mdpi.com
For vinylglycine, computational approaches can be used to design analogues with improved properties, such as enhanced binding affinity for a target enzyme or greater stability. Structure-based design can analyze the binding pocket of a target protein and guide the modification of the vinylglycine scaffold to optimize interactions. mdpi.com For example, computational models have been used to understand the conformational preferences of vinylglycine-derived dianions, which is crucial for controlling the stereochemistry of alkylation reactions to produce higher α-vinyl amino acids. nih.gov
The integration of machine learning and deep learning algorithms, such as AlphaFold2, is revolutionizing structure prediction and protein design. nih.gov These tools can be used to design novel protein and peptide scaffolds, and similar principles can be applied to the design of small-molecule analogues of vinylglycine. nih.govnih.govmdpi.com By building quantitative structure-function relationships from experimental data, machine learning models can predict the properties of virtual compounds and prioritize the most promising candidates for synthesis and testing. nih.govmdpi.com This synergy between computational design and experimental validation creates a powerful cycle for the accelerated discovery of new vinylglycine-based molecules with tailored functionalities.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-aminobut-3-enoic acid hydrochloride, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves the hydrochlorination of 2-aminobut-3-enoic acid under controlled acidic conditions. Recrystallization using polar solvents (e.g., ethanol/water mixtures) improves purity. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis (compare with literature values from CRC Handbook) and NMR spectroscopy .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines: use PPE (gloves, goggles, lab coat), work in a fume hood to avoid inhalation of dust, and store in a sealed container away from oxidizers. In case of skin contact, rinse immediately with water for 15 minutes. Refer to safety protocols for structurally similar hydrochlorides, such as Aminooxyacetic Acid hydrochloride, which emphasize avoiding prolonged exposure and proper disposal .
Q. How can researchers characterize the structural and functional groups of this compound?
- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify amine (-NH₂), carboxylic acid (-COOH), and alkene (C=C) groups. Confirm proton environments via -NMR (e.g., δ 5.5–6.5 ppm for alkene protons) and -NMR. Cross-reference spectral data with databases like CRC Handbook .
Q. What analytical techniques are suitable for quantifying this compound in mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~210–220 nm for amine/carboxylic acid moieties) is preferred. Validate the method using calibration curves and spike-recovery tests. For complex matrices, derivatization with ninhydrin may enhance sensitivity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in chiral synthesis?
- Methodological Answer : Use chiral stationary phase HPLC or capillary electrophoresis to resolve enantiomers. Kinetic studies under varying pH and temperature conditions can reveal stereoselective reactivity. Computational modeling (e.g., DFT calculations) predicts transition states and enantiomer stability .
Q. What are the decomposition pathways of this compound under thermal stress, and how can stability be enhanced?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (typically >200°C for hydrochlorides). Mass spectrometry (MS) detects volatile byproducts (e.g., HCl, CO₂). Stabilize via lyophilization and storage under inert atmospheres .
Q. How can researchers investigate the compound’s interactions with biological targets, such as enzyme active sites?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Molecular docking simulations (using software like AutoDock) predict binding modes. Validate with enzymatic assays under physiological pH and temperature .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line pH probes, Raman spectroscopy). Optimize reaction parameters (temperature, stirring rate) via design of experiments (DoE). Validate consistency using orthogonal techniques like X-ray diffraction (XRD) for crystallinity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
